molecular formula C12H17NO3S B2965064 N-allyl-2-ethoxy-4-methylbenzenesulfonamide CAS No. 1087646-75-0

N-allyl-2-ethoxy-4-methylbenzenesulfonamide

Cat. No. B2965064
CAS RN: 1087646-75-0
M. Wt: 255.33
InChI Key: ZVUPBGKPBFFVDP-UHFFFAOYSA-N
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Description

“N-allyl-4-methylbenzenesulfonamide” is a type of sulfonamide, which is a functional group characterized by the part of its structure depicted as R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their various pharmacological activities and are used in several types of drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, specific data for “N-allyl-2-ethoxy-4-methylbenzenesulfonamide” is not available.


Chemical Reactions Analysis

The chemical reactions involving sulfonamides depend on their specific structures. They can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions . Specific reaction data for “this compound” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For “N-allyl-4-methylbenzenesulfonamide”, it has a molecular weight of 211.28, and it’s a solid at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

The use of N-allyl-2-ethoxy-4-methylbenzenesulfonamide and related compounds has been explored in catalytic processes and organic synthesis. For example, Kitamura et al. (2000) described the catalytic addition of dialkylzincs or diarylzincs to α,β-unsaturated ketones using a copper(I)-sulfonamide system, leading to β-substituted ketones with high yields. This process demonstrates the utility of sulfonamides in facilitating regio-controlled carbacondensation products through catalytic cycles, highlighting their role in the development of complex organic molecules (Kitamura et al., 2000).

Antitumor Activity

Research by Abbassi et al. (2014) explored the antiproliferative and apoptotic activities of this compound derivatives against human tumor cell lines. Some compounds exhibited significant activity against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, indicating potential therapeutic applications in cancer treatment. These findings underscore the importance of sulfonamide derivatives in the search for new anticancer agents (Abbassi et al., 2014).

Chemical Synthesis and Characterization

Stenfors and Ngassa (2020) discussed the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing insights into the structural aspects of sulfonamide compounds. The research highlights the versatility of sulfonamides in chemical synthesis, offering potential pathways for the development of new compounds with varied applications (Stenfors & Ngassa, 2020).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For “N-allyl-4-methylbenzenesulfonamide”, it has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-4-8-13-17(14,15)12-7-6-10(3)9-11(12)16-5-2/h4,6-7,9,13H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUPBGKPBFFVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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